molecular formula C6H12Cl2N4O B2364191 (3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride CAS No. 2138062-34-5

(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride

Cat. No.: B2364191
CAS No.: 2138062-34-5
M. Wt: 227.09 g/mol
InChI Key: FVZZSLYUUCHSKM-KXSOTYCDSA-N
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Description

(3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activities

Compounds involving 1,2,4-triazole derivatives have shown promising antimicrobial activities. Research has synthesized various derivatives and tested their efficacy against microorganisms, with some showing good or moderate activity. For instance, Bektaş et al. (2007) in their study synthesized several 1,2,4-triazole derivatives, highlighting their potential in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Coordination Chemistry and Metal Complexes

1,2,4-Triazole compounds also play a significant role in coordination chemistry. Studies have synthesized and characterized various rhodium and iridium triazolato complexes, indicating their application in creating complex metal structures, as explored by Muller et al. (2010) (Muller, Conradie, Purcell, Basson, & Venter, 2010).

Synthesis of Diverse Organic Compounds

The synthesis of diverse organic compounds using 1,2,4-triazole as a building block has been a significant area of study. This includes the development of various propanamides, as explored by Tan, Lim, and Dolzhenko (2017), showcasing the versatility of triazole in creating a wide range of organic compounds (Tan, Lim, & Dolzhenko, 2017).

Corrosion Inhibition

Triazole derivatives have also been investigated for their potential as corrosion inhibitors. Chaitra, Mohana, and Tandon (2015) studied triazole Schiff bases as inhibitors for mild steel corrosion, demonstrating their effectiveness in protecting metals in acidic media (Chaitra, Mohana, & Tandon, 2015).

Industrial Applications

1,2,4-Triazoles, including their amino derivatives, have significant industrial applications, especially in agriculture, medicine, and high-energy materials. Nazarov et al. (2022) conducted a comprehensive review on the industrial use of amino-1,2,4-triazoles, highlighting their diverse applications (Nazarov, Miroshnichenko, Ivakh, Pyshyev, & Korchak, 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "1,2,4-Triazole", "3-Aminopropanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 1,2,4-Triazole is reacted with 3-aminopropanol in methanol to form (3S)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine.", "Step 2: The resulting product from step 1 is treated with hydrochloric acid to form the dihydrochloride salt of (3S)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine.", "Step 3: The dihydrochloride salt is then purified by recrystallization from a mixture of ethyl acetate and diethyl ether to yield the final product, (3S,4R)-4-(1,2,4-Triazol-4-yl)oxolan-3-amine;dihydrochloride." ] }

2138062-34-5

Molecular Formula

C6H12Cl2N4O

Molecular Weight

227.09 g/mol

IUPAC Name

(3R,4S)-4-(1,2,4-triazol-4-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C6H10N4O.2ClH/c7-5-1-11-2-6(5)10-3-8-9-4-10;;/h3-6H,1-2,7H2;2*1H/t5-,6+;;/m0../s1

InChI Key

FVZZSLYUUCHSKM-KXSOTYCDSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N2C=NN=C2)N.Cl.Cl

SMILES

C1C(C(CO1)N2C=NN=C2)N.Cl.Cl

Canonical SMILES

C1C(C(CO1)N2C=NN=C2)N.Cl.Cl

solubility

not available

Origin of Product

United States

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